4,5-Diiodo-1H-imidazole
Overview
Description
4,5-Diiodo-1H-imidazole is a heterocyclic organic compound characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and material science
Mechanism of Action
Target of Action
4,5-Diiodo-1H-imidazole is an iodine-rich imidazole derivative . It primarily targets copper (Cu) and cobalt (Co) ions , forming coordination polymers . These polymers feature multiple Iodine-Iodine (I⋯I) interactions in the solid state .
Mode of Action
The compound interacts with its targets (Cu and Co ions) through the formation of 1D and 2D coordination polymers . These polymers, namely { [Co (bimbI4)Cl2]·1.5DMF}n (2) and { [Cu2I2 (bimbI4)]}n (3), feature extended systems of halogen bonds within their structures .
Biochemical Pathways
Imidazole derivatives are known to play a role in various biological processes, including the biosynthesis of histidine and purines .
Pharmacokinetics
It’s worth noting that the compound’s solubility can impact its bioavailability .
Result of Action
Its ability to form coordination polymers with cu and co ions suggests potential applications in material chemistry, catalytic chemistry, and pharmacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of coordination polymers is likely dependent on the presence and concentration of Cu and Co ions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1H-imidazole typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the iodination process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include 4,5-disubstituted imidazoles with various functional groups.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include deiodinated imidazole derivatives.
Scientific Research Applications
4,5-Diiodo-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
4,5-Dichloro-1H-imidazole: Similar in structure but with chlorine atoms instead of iodine.
4,5-Dibromo-1H-imidazole: Similar in structure but with bromine atoms instead of iodine.
4,5-Difluoro-1H-imidazole: Similar in structure but with fluorine atoms instead of iodine.
Uniqueness: 4,5-Diiodo-1H-imidazole is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine atoms enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
4,5-Diiodo-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, which influences its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, along with relevant research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . Its synthesis typically involves the reaction of imidazole with iodine in the presence of a base such as sodium hydroxide, often using tetrahydrofuran as a solvent to enhance solubility and yield . The presence of iodine significantly alters the compound's electronic properties, enhancing its potential interactions with biological targets.
Mechanism of Action
This compound interacts with various metal ions such as copper (Cu) and cobalt (Co), forming coordination polymers. This interaction is crucial for its biological activity as it may influence enzyme activity and cellular processes. The compound's ability to form stable complexes with these metal ions suggests potential applications in material chemistry and catalysis, alongside its pharmacological uses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Evaluation
In one study, several imidazole derivatives were synthesized and screened for their antibacterial activity. While many compounds showed limited efficacy, certain derivatives demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL . This suggests that modifications to the imidazole structure can enhance antibacterial potency.
Anticancer Activity
The anticancer potential of this compound has also been a focus of research. Studies indicate that halogenated imidazoles can inhibit tumor growth through various mechanisms, including induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in cell proliferation.
Research Findings
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been shown to inhibit the proliferation of breast cancer cells by affecting cell cycle progression and inducing apoptosis . The compound's interaction with metal ions may also play a role in modulating cellular responses to oxidative stress, which is a critical factor in cancer development.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests that its bioavailability can be influenced by its solubility and stability in physiological conditions. Research indicates that environmental factors such as pH and ionic strength can affect the compound's solubility and consequently its biological activity. Understanding these factors is essential for optimizing its therapeutic applications.
Comparative Analysis with Related Compounds
To contextualize the unique properties of this compound, it is useful to compare it with other halogenated imidazoles:
Compound | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
4,5-Dichloro-1H-imidazole | Cl at positions 4 & 5 | Moderate | Low |
4,5-Dibromo-1H-imidazole | Br at positions 4 & 5 | Moderate | Moderate |
This compound | I at positions 4 & 5 | High | High |
This table illustrates that the presence of iodine enhances both antimicrobial and anticancer activities compared to chlorine or bromine analogs.
Properties
IUPAC Name |
4,5-diiodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPTVMTXKJONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378422 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15813-09-9 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the continuous flow synthesis method for 4,5-diiodo-1H-imidazole described in the research?
A1: The research demonstrates a novel approach to synthesizing this compound using a continuous flow platform, specifically the multi-jet oscillating disk (MJOD) flow reactor . This method offers several advantages over traditional batch synthesis, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.